molecular formula C9H9F3N2O B11733110 2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile

2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile

Cat. No.: B11733110
M. Wt: 218.18 g/mol
InChI Key: TUGAEQANYNUJPL-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile is a chemical compound with the molecular formula C9H9F3N2O. It is known for its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoromethyl ketone with a dimethylamine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions collectively contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylidene]-5-oxohex-3-enenitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6,6,6-Trifluoro-5-oxohex-3-enenitrile:

    2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohexane: Lacks the nitrile group, altering its chemical behavior.

Uniqueness

2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile is unique due to the presence of all three functional groups (trifluoromethyl, nitrile, and dimethylamino) in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile

InChI

InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3

InChI Key

TUGAEQANYNUJPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=CC(=O)C(F)(F)F)C#N

Origin of Product

United States

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